PI3Kδ Cellular Inhibition: 374 nM IC50 Versus ML204's Lack of Reported PI3K Activity
2-(4-Methylpiperidin-1-yl)quinolin-8-ol inhibits human PI3Kδ‑mediated AKT phosphorylation at S473 in Ri‑1 cells with an IC50 of 374 nM after 30 min by electrochemiluminescence assay [1]. In contrast, the closely related analog ML204 (4‑methyl‑2‑(piperidin‑1‑yl)quinoline) is not reported to exhibit PI3Kδ activity, functioning instead as a TRPC4/TRPC5 channel inhibitor with IC50 values of 0.96–2.6 μM . This differential target engagement establishes that the 8‑hydroxyl substitution in the target compound confers PI3Kδ inhibitory capacity absent in the des‑hydroxy analog.
| Evidence Dimension | PI3Kδ‑mediated AKT phosphorylation inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | ML204 (4‑methyl‑2‑(piperidin‑1‑yl)quinoline): No reported PI3Kδ activity; primary activity is TRPC4/TRPC5 inhibition (IC50 = 0.96–2.6 μM) |
| Quantified Difference | Target compound shows measurable PI3Kδ inhibition; comparator shows no activity against this target |
| Conditions | Human PI3Kδ‑mediated AKT phosphorylation at S473 in Ri‑1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
For researchers investigating PI3Kδ‑dependent pathways (e.g., B‑cell malignancies, inflammatory disorders), ML204 cannot serve as a substitute for the target compound due to complete absence of PI3Kδ activity.
- [1] BindingDB Entry BDBM50394897 (CHEMBL2165498). Inhibition of human PI3Kδ‑mediated AKT phosphorylation at S473: IC50 = 374 nM. View Source
